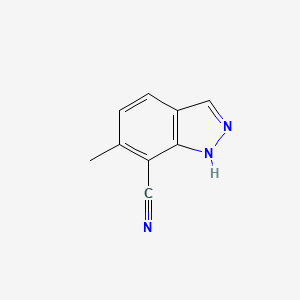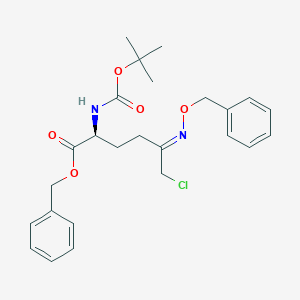![molecular formula C7H10N2O B1435435 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol CAS No. 1803597-41-2](/img/structure/B1435435.png)
5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol
Descripción general
Descripción
“5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol” is a chemical compound with the IUPAC name 5-methyl-5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-7-one . It has a molecular weight of 136.15 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol” is 1S/C7H8N2O/c1-5-4-6(10)7-8-2-3-9(5)7/h2-3,5H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
“5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Organophosphorus Azoles in NMR Spectroscopy and Quantum Chemistry
Research on organophosphorus azoles, including structures related to "5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol," emphasizes their significance in stereochemical studies. The use of multinuclear 1H, 13C, 31P NMR spectroscopy combined with quantum-chemical calculations allows for detailed analysis of tetra-, penta-, and hexacoordinated phosphorus atoms in these compounds. This methodology is crucial for studying the stereochemical structure of phosphorylated N-vinylazoles and evaluating Z/E isomerization, highlighting its application in advanced chemical analysis (Larina, 2023).
Heterocyclic Compounds in Optical Sensors and Medicinal Chemistry
Heterocyclic compounds containing azoles, such as pyrroles, pyrazoles, and imidazoles, are widely used in the development of optical sensors due to their significant biological and medicinal applications. These compounds' ability to form coordination and hydrogen bonds makes them excellent candidates for sensing materials. Their extensive use in sensing applications and potential in drug development showcases their versatility in scientific research (Jindal & Kaur, 2021).
Imidazo[1,2-b]pyridazine in Medicinal Chemistry
The imidazo[1,2-b]pyridazine scaffold, similar in relevance to "5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol," is recognized for yielding bioactive molecules with therapeutic applications. This review covers the structural and functional diversity of this class, highlighting its potential in developing novel compounds with enhanced pharmacokinetics and therapeutic efficacy. The comprehensive survey provides insights into the medicinal chemistry applications of these compounds (Garrido et al., 2021).
Microwave-Assisted Synthesis of Azaheterocyclic Systems
The microwave-assisted synthesis technique is significantly applied in the preparation of azaheterocyclic systems, including imidazole derivatives. This method offers advantages such as reduced reaction times, cleaner chemistry, and higher yield efficiency, demonstrating its utility in creating heterocyclic compounds efficiently. This synthesis approach is crucial for producing a variety of heterocyclic systems, showing the method's importance in organic synthesis (Sakhuja, Panda, & Bajaj, 2012).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with the compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
5-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-4-6(10)7-8-2-3-9(5)7/h2-3,5-6,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVWIEFTVUCTOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=NC=CN12)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![1-[4-[(2S)-6,15-Dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-piperidin-4-ylethanone](/img/structure/B1435373.png)
